4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine
Description
Properties
Molecular Formula |
C3H5BrN4 |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
5-bromo-3-methyltriazol-4-amine |
InChI |
InChI=1S/C3H5BrN4/c1-8-3(5)2(4)6-7-8/h5H2,1H3 |
InChI Key |
PXNGIBYAFWWMPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the formation of the triazole ring through cyclization of suitably substituted hydrazines or hydrazides, followed by selective bromination at the 4-position and methylation at the N-1 position.
Key Steps
- Step 1: Synthesis of methyl-substituted hydrazine derivatives, typically starting from methyl hydrazine or methyl hydrazides.
- Step 2: Cyclization with appropriate nitrile or azide precursors to form the 1,2,3-triazole core.
- Step 3: Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.
- Step 4: Methylation at the N-1 position using methyl iodide or dimethyl sulfate.
Representative Reaction Scheme
Hydrazide derivative → Cyclization → 1H-1,2,3-triazole intermediate → Bromination at 4-position → N-methylation at N-1 → 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine
Advantages & Notes
- This method allows for high regioselectivity.
- Bromination is typically performed at low temperature to prevent over-bromination.
- Methylation is achieved under mild conditions to avoid decomposition.
Click Chemistry Approach (Azide-Alkyne Cycloaddition)
Method Overview
A prominent route utilizes the Huisgen 1,3-dipolar cycloaddition ("Click" chemistry) between an alkyne and an azide, followed by selective functionalization.
Key Steps
- Step 1: Synthesize a precursor alkyne bearing the methyl group at the N-1 position.
- Step 2: Prepare a brominated azide or brominated precursor that can undergo cycloaddition.
- Step 3: Conduct the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
- Step 4: Bromination at the 4-position of the resulting triazole ring, often using NBS.
- Step 5: Final purification to isolate 4-bromo-1-methyl-1H-1,2,3-triazol-5-amine.
Reaction Conditions
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Aqueous or mixed solvent system (e.g., water/tert-butanol)
- Temperature: Room temperature to 50°C
- Yield: Typically high (above 80%)
Advantages & Notes
- High regioselectivity and mild conditions.
- Suitable for diversification and late-stage modifications.
- Compatible with various functional groups.
Multistep Synthesis via Nucleophilic Substitution and Bromination
Method Overview
This method involves starting from a 1H-1,2,3-triazole precursor, followed by selective bromination and methylation.
Key Steps
- Step 1: Synthesize or obtain a 1H-1,2,3-triazol-5-amine precursor.
- Step 2: Brominate at the 4-position using NBS or other brominating agents under controlled conditions.
- Step 3: Methylate the nitrogen at the N-1 position using methyl iodide or dimethyl sulfate.
- Step 4: Purify the product via chromatography.
Reaction Conditions
- Bromination: NBS in acetonitrile or dichloromethane at 0–25°C.
- Methylation: Methyl iodide in acetone or acetonitrile at room temperature.
Advantages & Notes
- Straightforward and adaptable.
- Good for laboratory-scale synthesis.
- Requires careful control to prevent over-bromination.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | Hydrazides, nitriles | NBS, methyl iodide, base | Mild to moderate temperatures | High regioselectivity, scalable | Multi-step, requires purification |
| Click Chemistry (CuAAC) | Alkyne, azide | CuI catalyst, brominated precursors | Room temp to 50°C, aqueous solvents | High yield, mild, versatile | Requires pre-synthesis of precursors |
| Nucleophilic Substitution | 1H-1,2,3-Triazol-5-amine precursor | NBS, methyl iodide | 0–25°C for bromination, room temp for methylation | Straightforward, adaptable | Over-bromination risk, purification needed |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a triazole derivative with a bromine atom at the 4-position and a methyl group at the 1-position of the triazole ring. Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride and its derivatives are used in medicinal chemistry due to their biological activities. Compounds containing triazole rings are studied for their antifungal, antibacterial, and anticancer properties. The triazole moiety may enhance interactions with biological targets such as enzymes or receptors involved in disease pathways.
Detailed Research Findings
- Antifungal Properties: 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has been studied for its potential as an antifungal agent due to its ability to inhibit fungal growth by disrupting cell wall synthesis.
- Interaction with Biological Targets: Interaction studies involving 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride have demonstrated its potential to interact with various biological targets. The triazole ring enhances its ability to form hydrogen bonds and π–π interactions with amino acid residues in proteins. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
- GPR88 Activity: Improvement in potency was realized when a 1 H-1,2,4-triazole moiety was used as the amide bioisostere, which had a comparable potency to the 5-methyl-1,3,4-oxadiazole. Exchanging of 1 H-1,2,4-triazole in with a 1 H-1,2,3-triazole led to further improvement of potency .
Data Table
Several compounds share structural similarities with 3-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butan-2-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-methyl-1H-1,2,3-triazole | Contains a triazole ring; no alcohol group | Simpler structure without additional functional groups |
| 5-Bromo-4-methylthio-1H-triazole | Triazole ring with methylthio substituent | Different substituent leading to varied reactivity |
| 3-Amino-5-bromo-1H-triazole | Amino group instead of hydroxyl | Potentially different biological activity |
| 4-(4-Bromo-1-methyltriazolyl)pyrrolidine | Contains both triazole and pyrrolidine rings | Unique dual-ring structure enhancing reactivity |
Case Studies
- Antibacterial activity of 4-Amino-1,2,4-Triazole Derivatives: Compound with 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole was observed to exhibit the highest antibacterial activity, equivalent to ceftriaxone, while compounds containing 4-chloro and 4-bromo substituents showed good activity .
- Antibacterial Activity of Schiff Bases of 4-Amino-1,2,4-Triazole Derivatives: Two 4-ethoxycarbonyl-1-piperidyl Mannich bases showed most potent inhibitory effect against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Pharmacological Potential
- Benzimidazole-Triazole Hybrids: Derivatives like 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine exhibit broad pharmacological activities, with bromo-substituted analogs hypothesized to enhance bioactivity due to increased lipophilicity .
- Benzothiazole-Triazole Derivatives: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine demonstrates promising antiproliferative properties, attributed to the electron-withdrawing nitro group and benzothiazole moiety .
- Pyrazole Analogs: Brominated pyrazoles (e.g., 4-Bromo-3-phenyl-1H-pyrazol-5-amine) are explored for kinase inhibition, highlighting the role of halogen atoms in target binding .
Structural and Crystallographic Insights
Such interactions likely apply to the target compound, influencing its solubility and stability.
Biological Activity
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine is a compound belonging to the triazole class of heterocyclic compounds. Its unique structure, characterized by a bromine atom at the 4-position and a methyl group at the 1-position of the triazole ring, imparts distinct chemical reactivity and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine is C₄H₅BrN₄·HCl, with a molecular weight of 213.464 g/mol. The presence of the bromine atom and the amine group enables versatile chemical modifications that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅BrN₄·HCl |
| Molecular Weight | 213.464 g/mol |
| Structure | Chemical Structure |
Biological Activities
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine has been studied for various biological activities:
Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown potential as an antifungal agent by disrupting fungal cell wall synthesis and inhibiting growth .
Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. However, further investigation is needed to establish its efficacy against specific cancer cell lines .
Enzyme Inhibition : The compound's ability to form stable complexes with proteins allows it to act as an enzyme inhibitor. This property is crucial for its application in studying enzyme interactions and inhibition mechanisms .
The mechanism of action for 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with biological targets such as enzymes or receptors. The bromine atom and triazole ring facilitate binding through:
- Hydrogen Bonding
- Van der Waals Forces
- Hydrophobic Interactions
These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, resulting in desired biological effects.
Case Studies
Several studies have highlighted the biological activity of triazole compounds similar to 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine:
- Antifungal Activity Study : A study demonstrated that triazole derivatives effectively inhibited fungal growth by targeting cell wall synthesis pathways. The results indicated that modifications in the triazole structure could enhance antifungal potency.
- Cancer Cell Line Testing : In vitro testing against human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D) cell lines revealed that while some derivatives showed promise as potential drugs, their anticancer activity remained below effective therapeutic levels .
- Enzyme Interaction Studies : Investigations into enzyme inhibition showcased how structural variations in triazole compounds could significantly affect their binding affinity and inhibitory potency against specific enzymes involved in disease processes .
Comparison with Similar Compounds
The biological activity of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine can be compared with other related compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Bromo-1H-1,2,4-triazole | 7343-33-1 | 0.84 | Different triazole structure; lacks amine group |
| 5-Bromo-1-methyl-1H-1,2,4-triazole | 16681-72-4 | 0.78 | Contains a methyl group but different nitrogen arrangement |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 | 0.58 | Bromination at different position; altered activity profile |
These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
